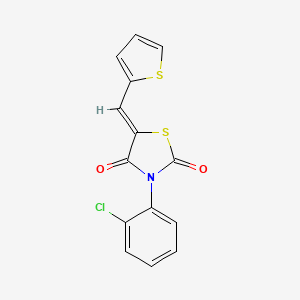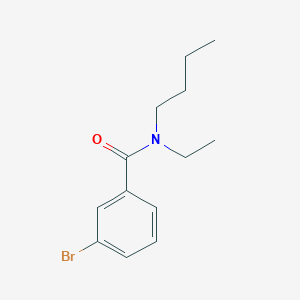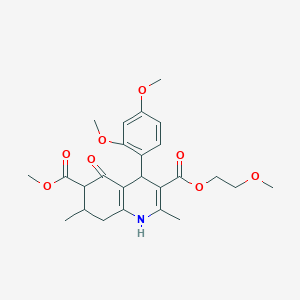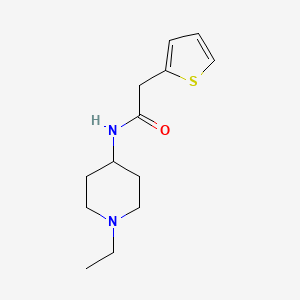
3-(2-chlorophenyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione
Overview
Description
3-(2-chlorophenyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a thiazolidinedione derivative. It has been extensively studied for its potential therapeutic applications in various fields, including diabetes, cancer, and inflammation. The compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been thoroughly investigated.
Mechanism of Action
TZD exerts its pharmacological effects by binding to and activating PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, inflammation, and cell proliferation. By activating PPARγ, TZD promotes the differentiation of adipocytes, improves insulin sensitivity, and reduces inflammation and oxidative stress. Additionally, TZD has been shown to modulate other signaling pathways, such as the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the MAPK pathway, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
TZD has been shown to have various biochemical and physiological effects in different cell types and tissues. In adipocytes, TZD promotes the differentiation and maturation of adipocytes, increases glucose uptake, and reduces lipolysis. In liver cells, TZD reduces hepatic glucose production and triglyceride synthesis. In cancer cells, TZD induces apoptosis, inhibits cell proliferation, and suppresses cancer stem cell properties. In immune cells, TZD reduces inflammation and oxidative stress by modulating the activity of NF-κB and other inflammatory mediators.
Advantages and Limitations for Lab Experiments
TZD has several advantages as a research tool, including its well-characterized mechanism of action, its ability to modulate multiple signaling pathways, and its potential therapeutic applications in various fields. However, TZD also has some limitations, such as its potential toxicity and off-target effects, its low solubility in aqueous solutions, and its limited bioavailability in vivo. These limitations need to be taken into account when designing experiments and interpreting results.
Future Directions
There are several future directions for TZD research, including the development of more potent and selective TZD derivatives, the investigation of TZD's effects on other diseases and conditions, and the exploration of TZD's potential as a combination therapy with other drugs. Additionally, the development of new drug delivery systems and formulations may improve TZD's bioavailability and efficacy in vivo. Overall, TZD is a promising research tool with a wide range of potential applications in various fields, and further studies are needed to fully elucidate its therapeutic potential.
Scientific Research Applications
TZD has been extensively studied for its potential therapeutic applications in various fields. In diabetes research, TZD has been shown to improve insulin sensitivity and glycemic control by activating peroxisome proliferator-activated receptor gamma (PPARγ). In cancer research, TZD has been shown to inhibit cancer cell growth and induce apoptosis by targeting multiple signaling pathways. In inflammation research, TZD has been shown to reduce inflammation and oxidative stress by modulating the activity of nuclear factor-kappa B (NF-κB) and other inflammatory mediators.
properties
IUPAC Name |
(5Z)-3-(2-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S2/c15-10-5-1-2-6-11(10)16-13(17)12(20-14(16)18)8-9-4-3-7-19-9/h1-8H/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTQUWSFWXJDCQ-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CS3)SC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(2-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B4653494.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4653500.png)

![4-methoxy-N-(3-methylbutyl)-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4653516.png)

![2-({[4-(2-furylmethyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B4653524.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4653531.png)
![N-{4-[(diethylamino)methyl]phenyl}-3-iodobenzamide](/img/structure/B4653537.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4653545.png)
![3-amino-N-benzyl-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4653556.png)
![methyl 2-({[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4653559.png)

![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(2-chlorophenyl)acetamide]](/img/structure/B4653592.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 3-(3-nitrophenyl)acrylate](/img/structure/B4653595.png)